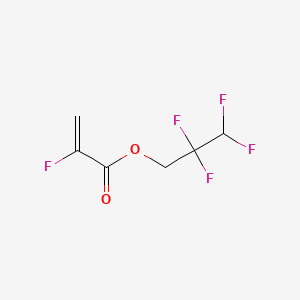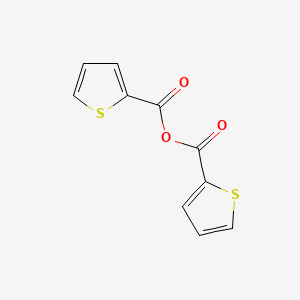
Thiophene-2-carboxylic anhydride
Overview
Description
Thiophene-2-carboxylic anhydride is a heterocyclic organic compound featuring a five-membered ring with one sulfur atom and a carboxylic anhydride functional group at the 2-position. This compound is part of the thiophene family, known for its aromatic properties and significant role in various chemical and industrial applications.
Mechanism of Action
Target of Action
Thiophene-2-carboxylic anhydride is a compound that has been found to interact with a variety of targets. It is a part of a larger class of compounds known as thiophene derivatives, which have been shown to exhibit a range of biological effects
Mode of Action
The mode of action of this compound involves its interaction with its targetsFor example, in the case of the Suzuki–Miyaura coupling reaction, the compound participates in a series of electronically divergent processes with the metal catalyst .
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, it plays a role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Additionally, it has been found to participate in the oxidation reactions initiated by hydroperoxyl radical .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its involvement in various biochemical pathways. For instance, in the Suzuki–Miyaura coupling reaction, it contributes to the formation of carbon–carbon bonds . In the oxidation reactions initiated by hydroperoxyl radical, it leads to the formation of different products, including important isomers such as thiophene-epoxide, thiophene-ol, thiophene-oxide, oxathiane, and thiophenone .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be influenced by the pH of the environment . Additionally, the compound’s action can be affected by its exposure to environmental pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-2-carboxylic anhydride can be synthesized through several methods. One common approach involves the cyclization of thiophene-2-carboxylic acid with acetic anhydride under reflux conditions. Another method includes the reaction of thiophene-2-carboxylic acid with phosphorus pentachloride (PCl5) to form the corresponding acid chloride, which then reacts with acetic anhydride to yield the anhydride .
Industrial Production Methods: On an industrial scale, this compound is typically produced through the cyclization of thiophene derivatives with suitable reagents under controlled conditions. The process often involves the use of catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Thiophene-2-carboxylic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can convert it into thiophene-2-carboxylic alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: Thiophene-2-carboxylic alcohol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Thiophene-2-carboxylic anhydride has diverse applications in scientific research:
Comparison with Similar Compounds
Thiophene-2-carboxylic anhydride can be compared with other thiophene derivatives such as thiophene-2-carboxylic acid and thiophene-2-carboxaldehyde. While all these compounds share the thiophene ring structure, their functional groups confer different chemical properties and reactivities:
Thiophene-2-carboxylic acid: More acidic and less reactive in electrophilic substitution reactions compared to the anhydride.
Thiophene-2-carboxaldehyde: More reactive in nucleophilic addition reactions due to the presence of the aldehyde group.
This compound is unique due to its anhydride functional group, which makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
thiophene-2-carbonyl thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBCDDYQJQGMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394958 | |
| Record name | thiophene-2-carboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25569-97-5 | |
| Record name | thiophene-2-carboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that the rotation of the substituent group in Acetic thieno[3,4-b]thiophene-2-carboxylic anhydride implies a low energy increase. What are the implications of this finding for potential applications of this compound?
A1: The low rotational barrier around the C7-C9 bond in Acetic thieno[3,4-b]this compound, as suggested by the calculated low energy increase of about 2 kcal/mol [], indicates a degree of flexibility within the molecule. This flexibility could be significant in various ways:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


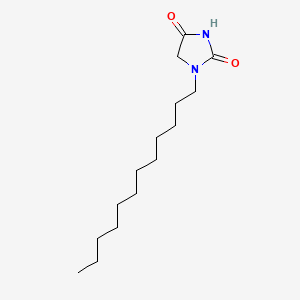

![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/new.no-structure.jpg)
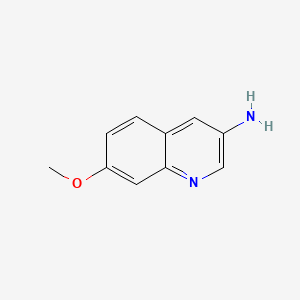
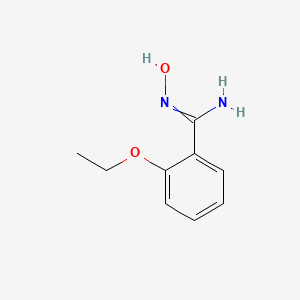

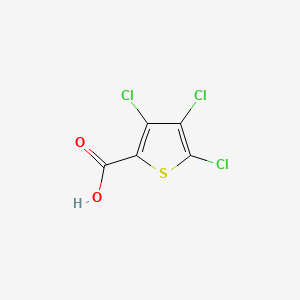
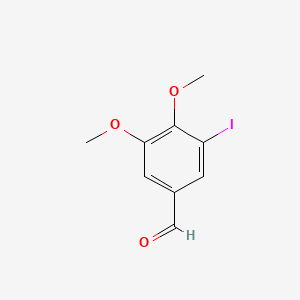

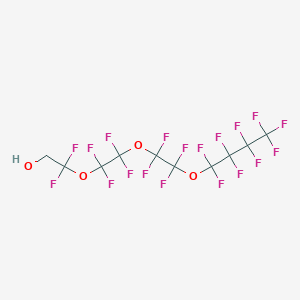

![(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1587041.png)

